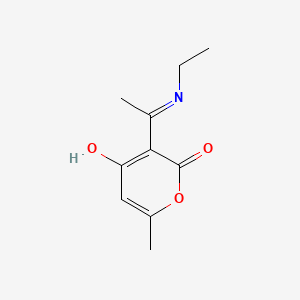
Zinc67
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc-67 is an isotope of zinc with a mass number of 67. It is a stable isotope, meaning it does not undergo radioactive decay. Zinc-67 has a nuclear spin of 5/2- and is used in various scientific applications due to its unique properties. It is one of the five stable isotopes of zinc, which include Zinc-64, Zinc-66, Zinc-68, and Zinc-70 .
准备方法
Synthetic Routes and Reaction Conditions
Zinc-67 can be produced through the irradiation of natural zinc or enriched zinc-66 in a nuclear reactor. The process involves neutron capture, where zinc-66 captures a neutron to become zinc-67. The reaction can be represented as:
Zn-66+n→Zn-67
Industrial Production Methods
Industrial production of zinc-67 typically involves the use of high-flux nuclear reactors. The target material, usually zinc-66, is exposed to a neutron flux, resulting in the formation of zinc-67. The irradiated material is then processed to separate zinc-67 from other isotopes and impurities. This separation is often achieved through chemical methods such as ion exchange or solvent extraction.
化学反应分析
Types of Reactions
Zinc-67, like other zinc isotopes, can undergo various chemical reactions, including:
- Zinc-67 can react with oxygen to form zinc oxide (ZnO).
Oxidation: Zn+O2→ZnO
Zinc-67 can be reduced from its oxide form using reducing agents such as carbon.Reduction: ZnO+C→Zn+CO
Substitution: Zinc-67 can participate in substitution reactions, where it replaces another metal in a compound.
Common Reagents and Conditions
Oxidation: Requires oxygen or air, typically at elevated temperatures.
Reduction: Requires a reducing agent such as carbon or hydrogen, often at high temperatures.
Substitution: Involves reagents such as acids or other metal salts.
Major Products
Oxidation: Zinc oxide (ZnO)
Reduction: Metallic zinc (Zn)
Substitution: Various zinc compounds depending on the reactants used.
科学研究应用
Zinc-67 has several scientific research applications, including:
Mössbauer Spectroscopy: Zinc-67 is used in Mössbauer spectroscopy to study hyperfine interactions and lattice dynamics in various materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Zinc-67 is used in NMR spectroscopy to investigate the structure and dynamics of zinc-containing compounds.
Medical Imaging: Zinc-67 can be used as a tracer in medical imaging techniques to study zinc metabolism and distribution in biological systems.
Material Science: Zinc-67 is used to study the properties of zinc alloys and compounds, particularly in the context of their magnetic and electronic properties.
作用机制
The mechanism of action of zinc-67 in various applications depends on its unique nuclear and chemical properties. In Mössbauer spectroscopy, the high-resolution gamma-ray transitions of zinc-67 allow for precise measurements of hyperfine interactions. In NMR spectroscopy, the nuclear spin of zinc-67 provides valuable information about the electronic environment of zinc atoms in a compound. In medical imaging, zinc-67 acts as a tracer, allowing researchers to track its distribution and metabolism in biological systems .
相似化合物的比较
Zinc-67 is unique among zinc isotopes due to its specific nuclear properties, such as its nuclear spin and gamma-ray transitions. Other stable zinc isotopes include:
Zinc-64: The most abundant isotope, used in various industrial applications.
Zinc-66: Used as a precursor for producing zinc-67.
Zinc-68: Used in research and industrial applications.
Zinc-70: The least abundant stable isotope, used in specialized research applications.
Compared to these isotopes, zinc-67’s unique nuclear properties make it particularly valuable in spectroscopic techniques and medical imaging.
属性
CAS 编号 |
14378-34-8 |
|---|---|
分子式 |
C12H18O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azabicyclo[3.1.0]hexane-1-carboxylicacid,methylester,(1R)-(9CI)](/img/structure/B1174859.png)
![4-amino-7-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1174870.png)

